molecular formula C9H12N2O3S B11784781 (R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

(R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B11784781
M. Wt: 228.27 g/mol
InChI Key: LPDWWKROALOPNU-SSDOTTSWSA-N
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Description

®-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is a heterocyclic compound that belongs to the class of oxathiazepines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxathiazepine ring. The presence of the ethyl group and the chiral center at the 4-position adds to its complexity and potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide can be achieved through a base-mediated, transition metal-free intermolecular epoxide ring opening. This reaction involves the nucleophilic attack of ortho-halogenated NH-sulfoximine followed by intramolecular aromatic nucleophilic substitution (SNAr). The reaction conditions are relatively mild, typically carried out at room temperature, and utilize cost-effective reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Aromatic nucleophilic substitution (SNAr) reactions are common, particularly involving the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenated sulfoximines and bases are employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various substituents onto the pyridine ring.

Scientific Research Applications

®-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide is unique due to its specific ring fusion, chiral center, and the presence of the ethyl group. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

(4R)-4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

InChI

InChI=1S/C9H12N2O3S/c1-2-7-6-11-15(12,13)8-4-3-5-10-9(8)14-7/h3-5,7,11H,2,6H2,1H3/t7-/m1/s1

InChI Key

LPDWWKROALOPNU-SSDOTTSWSA-N

Isomeric SMILES

CC[C@@H]1CNS(=O)(=O)C2=C(O1)N=CC=C2

Canonical SMILES

CCC1CNS(=O)(=O)C2=C(O1)N=CC=C2

Origin of Product

United States

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